Methanesulfonic acid decyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

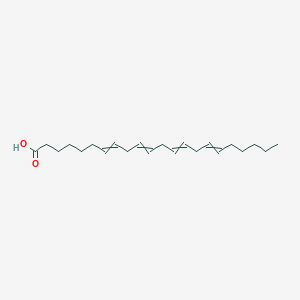

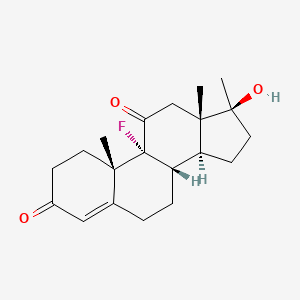

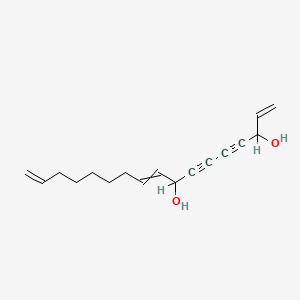

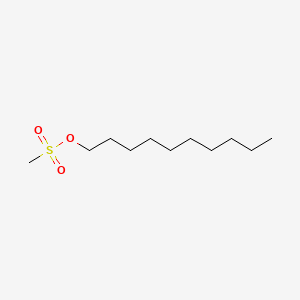

Methanesulfonic acid decyl ester is a chemical compound with various applications in synthesis and industry. It is a derivative of methanesulfonic acid, where a decyl ester group is attached.

Synthesis Analysis

- Methanesulfonic acid decyl ester can be synthesized through reactions involving methanesulfonyl chloride. Aliphatic methanesulfonates (mesylates) are obtained in high yields by reacting alcohols with methanesulfonyl chloride, which can be applied to methanesulfonic acid decyl ester synthesis (Spener, 1973).

Molecular Structure Analysis

- The structure of methanesulfonic acid and its derivatives has been extensively studied. For example, the molecular arrangement of methanesulfonic acid hydrazide, a related compound, is stabilized by hydrogen bonding, showing the significance of such interactions in similar compounds (Ienco et al., 1999).

Chemical Reactions and Properties

- Methanesulfonic acid and its derivatives, like decyl ester, participate in various chemical reactions. Methanesulfonic acid has been used as a catalyst in reactions such as Wagner-Meerwein rearrangement, Friedel-Crafts alkylation, and acylation reactions, indicating its versatility in chemical transformations (Bonrath et al., 2009).

Physical Properties Analysis

- The physical properties of methanesulfonic acid have been studied through molecular dynamics simulations, providing insights into its density, shear viscosity, heat of vaporization, and melting temperature. These properties are essential for understanding the behavior of its derivatives, including the decyl ester (Canales & Alemán, 2014).

Chemical Properties Analysis

- The chemical properties of methanesulfonic acid derivatives have been analyzed through various studies. For instance, methanesulfonic acid has been used in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, demonstrating its reactivity and utility in organic synthesis (Sharghi & Asemani, 2009).

Applications De Recherche Scientifique

Catalysis and Esterification

- Copper methanesulfonate has been utilized as an effective homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols. Its recovery and reusability are notable advantages over conventional Lewis acid catalysts (Heng Jiang, 2005).

- An efficient microwave-assisted esterification process employing methanesulfonic acid supported on alumina as a catalyst highlights a rapid, high-yield, and environmentally friendly method for synthesizing esters (L. Fabián et al., 2014).

- Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate have proven effective as reusable reaction media in the esterification of carboxylic acids with alkyl halides, catalyzed by fluoride ions. This method is highlighted for its mild conditions and green chemistry aspects (L. Brinchi et al., 2003).

Chemical Synthesis

- The esterification method of N-Boc protected amino acids using methanesulfonates prepared from methanesulfonyl chloride and alcohol has been studied. This method offers mild conditions, no side reactions, low consumption, and high yield, beneficial for synthesizing N-Boc protected amino acid esters (Meng Qingguo et al., 2005).

- Methanesulfonic acid-catalyzed conversion of glucose and xylose mixtures into valuable chemicals like levulinic acid and furfural demonstrates the potential of MSA as a suitable alternative to sulfuric acid, minimizing corrosion and disposal issues associated with mineral acid catalysts (D. Rackemann et al., 2014).

Environmental and Safety Aspects

- Research into the determination of polar alkylating agents, including methanesulfonic acid esters, through derivatization and reaction headspace gas chromatography, addresses the need for sensitive analytical methods to detect potential genotoxic impurities in pharmaceuticals (Christopher R. Lee et al., 2003).

Safety And Hazards

Methanesulfonic acid decyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Orientations Futures

Propriétés

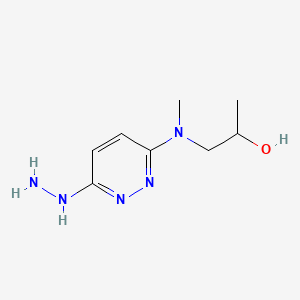

IUPAC Name |

decyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHOUEDRPDQZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid decyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.